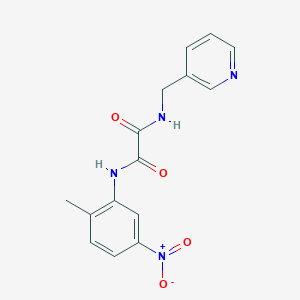

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

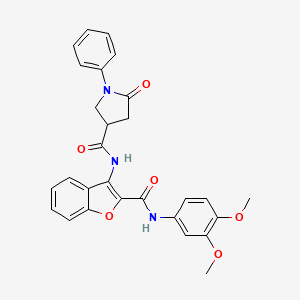

“N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide” is a chemical compound that has been studied for its potential use in drug design against chronic myeloid leukemia . It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide .

Synthesis Analysis

The synthesis of this compound involves the use of two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The synthesis process also involves the use of a Curtius rearrangement .Molecular Structure Analysis

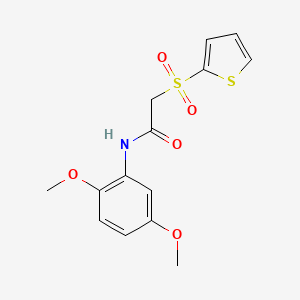

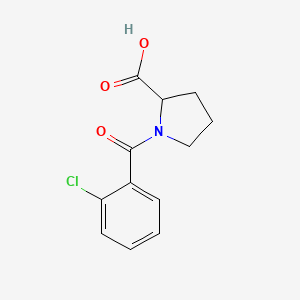

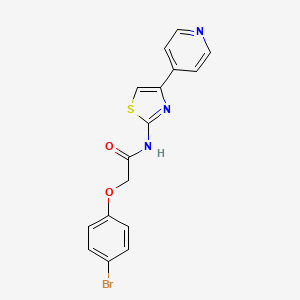

The molecular structure of this compound has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . X-ray diffraction analysis and a study of the Hirshfeld surfaces revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of trimethylamine and magnesium oxide nanoparticles . The nitropyrimidine intermediate is synthesized and then reduced .Physical And Chemical Properties Analysis

The compound has a melting point of 188-193°C, a boiling point of 546.6±60.0 °C (Predicted), and a density of 1.344±0.06 g/cm3 (Predicted) . It is soluble in Chloroform .科学的研究の応用

Structural Confirmation and Characterization

These diverse applications underscore the compound’s versatility and potential impact in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or have additional questions, feel free to ask! 😊

作用機序

The compound has been studied for its biological activities such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

特性

IUPAC Name |

N'-(2-methyl-5-nitrophenyl)-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-10-4-5-12(19(22)23)7-13(10)18-15(21)14(20)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBXDFXQCAKKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2788607.png)

![5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2788611.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2788614.png)

![2-methyl-5-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole, cis](/img/structure/B2788615.png)

![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)

![N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2788630.png)